2-Aminopiperidine
Overview
Description
2-Aminopiperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an amino group attached to the second carbon of the piperidine ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminopiperidine can be synthesized through several methods. One common method involves the reduction of 2-nitropiperidine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-piperidone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-nitropiperidine. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-piperidone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form piperidine using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2-Piperidone.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
2-Aminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
Industry: this compound is used in the production of agrochemicals and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of 2-Aminopiperidine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The amino group can form hydrogen bonds with biological targets, enhancing the binding affinity and specificity of the resulting compounds.
Comparison with Similar Compounds
Piperidine: Lacks the amino group at the second position, making it less reactive in certain chemical reactions.
2-Methylpiperidine: Contains a methyl group instead of an amino group, leading to different chemical properties and reactivity.
2-Piperidone: An oxidized form of 2-Aminopiperidine, used as an intermediate in the synthesis of various chemicals.
Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Properties
IUPAC Name |
piperidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-3-1-2-4-7-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKNYTQAGPEFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329621 | |
Record name | 2-Aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45505-62-2 | |
Record name | 2-Aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 45505-62-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-Aminopiperidine in material science?
A: Research suggests that this compound can be used as a ligand in the development of precursors for chemical vapor deposition (CVD) of materials like Hafnium Diboride (HfB2) []. This is due to its ability to form stable complexes with metal centers, as demonstrated by computational studies on [Hf(BH4)2(Pip2A)2], where Pip2A represents this compound []. The relatively low dissociation energy of BH4 ligand in this complex indicates its potential as a viable precursor for low-temperature CVD of HfB2 [].
Q2: How does the structure of this compound influence its conformational preferences?
A: Quantum Theory of Atoms in Molecules (QTAIM) analysis of this compound reveals that the relative stability of its conformers is influenced by the electron distribution within the molecule []. The gauche arrangement of the lone pair on the nitrogen atom with respect to the N-C-N unit leads to a decrease in electron population around the central methylene hydrogens []. This electron density shift is a key factor in determining the conformational preference of this compound [].
Q3: Are there efficient synthetic routes available for this compound and its derivatives?
A: Yes, research highlights the synthesis of this compound derivatives like alkyl N-nitro- and N-nitrosopiperidin-2-ylcarbamates []. These derivatives were synthesized from N-nitro- and N-nitrosopipecolic acid, which were then converted to 1-nitro- and 1-nitroso-2-aminopiperidine and isolated as their respective methyl carbamate derivatives []. Additionally, solid-phase synthesis methods have also been explored for the preparation of this compound [].
Q4: Can this compound be used to synthesize other important chemical compounds?
A: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can react with aldehydes to form condensation products []. These products, especially those involving aminopiperidinoxyl radicals, have potential applications in various fields due to their unique properties [].
Q5: Does the presence of the amine group in this compound influence its reactivity?
A: Absolutely, the amine group in this compound plays a significant role in its reactivity. It can act as both a nucleophile and a base, making it a versatile reactant in various chemical transformations. For example, it can undergo reactions like acylation, alkylation, and condensation, leading to the formation of various derivatives [, ].
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